15-keto Latanoprost

Vue d'ensemble

Description

Le 15-céto Latanoprost est un métabolite actif de l'analogue de la prostaglandine, le Latanoprost. Il est principalement connu pour son rôle dans la réduction de la pression intraoculaire, ce qui en fait un composé important dans le traitement du glaucome . Ce composé est une impureté pharmaceutique potentielle trouvée dans les préparations commerciales de Latanoprost .

Méthodes De Préparation

La synthèse du 15-céto Latanoprost implique plusieurs étapes, à partir du précurseur chiral Corey lactone diol. La voie de synthèse comprend l'oxydation de Swern, la réduction allylique et les conditions de réaction de Wittig . La réduction des groupes fonctionnels cétone et alcène est réalisée en une seule étape à l'aide d'un catalyseur peu coûteux tel que le chlorure de nickel et le borohydrure de sodium dans le méthanol . Cette méthode offre une haute stéréosélectivité et un rendement amélioré, ce qui en fait un protocole efficace pour la synthèse du 15-céto Latanoprost.

Analyse Des Réactions Chimiques

Le 15-céto Latanoprost subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés, tels que des dérivés 15-céto.

Réduction : Les réactions de réduction peuvent convertir le groupe céto en groupe hydroxyle.

Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau du cycle phényle.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés et réduits du 15-céto Latanoprost .

4. Applications de la recherche scientifique

Le 15-céto Latanoprost a plusieurs applications de recherche scientifique :

Ophtalmologie : Il est utilisé pour étudier la réduction de la pression intraoculaire dans le traitement du glaucome.

Pharmacologie : Le composé est utilisé pour étudier la pharmacocinétique et la pharmacodynamie des analogues de la prostaglandine.

Biochimie : Il sert de composé modèle pour étudier le métabolisme et la dégradation des prostaglandines.

Applications industrielles : Le composé est utilisé dans le développement de formulations aqueuses stables pour les gouttes ophtalmiques.

5. Mécanisme d'action

Le 15-céto Latanoprost exerce ses effets en augmentant l'écoulement uvéoscléral, réduisant ainsi la pression intraoculaire . Il agit comme un agoniste du récepteur FP de la prostaglandine, conduisant à la relaxation du muscle ciliaire et à une augmentation de la percolation de l'humeur aqueuse à travers les tissus . Ce mécanisme est similaire à celui de son composé parent, le Latanoprost, mais avec des propriétés pharmacocinétiques distinctes .

Applications De Recherche Scientifique

15-Keto Latanoprost has several scientific research applications:

Ophthalmology: It is used to study the reduction of intraocular pressure in glaucoma treatment.

Pharmacology: The compound is used to investigate the pharmacokinetics and pharmacodynamics of prostaglandin analogs.

Biochemistry: It serves as a model compound to study the metabolism and degradation of prostaglandins.

Industrial Applications: The compound is used in the development of stable aqueous formulations for eye drops.

Mécanisme D'action

15-Keto Latanoprost exerts its effects by increasing uveoscleral outflow, thereby reducing intraocular pressure . It acts as an agonist at the prostaglandin FP receptor, leading to the relaxation of the ciliary muscle and increased percolation of aqueous humor through the tissue . This mechanism is similar to that of its parent compound, latanoprost, but with distinct pharmacokinetic properties .

Comparaison Avec Des Composés Similaires

Le 15-céto Latanoprost est similaire à d'autres analogues de la prostaglandine tels que :

Latanoprost : Le composé parent, qui est plus puissant pour réduire la pression intraoculaire.

Bimatoprost : Un autre analogue de la prostaglandine utilisé dans le traitement du glaucome, connu pour son efficacité supérieure.

Travoprost : Fonction similaire mais avec des propriétés pharmacocinétiques différentes.

Isopropyl Unoprostone : Un analogue moins puissant avec un mécanisme d'action différent.

Comparé à ces composés, le 15-céto Latanoprost est unique en raison de sa voie métabolique spécifique et de son rôle en tant qu'impureté mineure dans les préparations commerciales .

Activité Biologique

15-keto Latanoprost is a significant metabolite of Latanoprost, a prostaglandin analog primarily used in the treatment of glaucoma. This article delves into its biological activity, focusing on its effects on intraocular pressure (IOP), aqueous humor dynamics, and its mechanism of action, supported by various studies and data.

Overview of this compound

This compound is formed from the metabolism of Latanoprost and exhibits biological activity that influences ocular physiology. Its primary therapeutic application is in lowering IOP in patients with glaucoma or ocular hypertension. Understanding its biological activity is crucial for optimizing treatment regimens and improving patient outcomes.

The mechanism by which this compound exerts its effects involves several pathways:

- FP Receptor Activation : Like Latanoprost, this compound acts as an agonist at the FP receptor, leading to increased uveoscleral outflow, which is a significant pathway for reducing IOP.

- Aqueous Humor Dynamics : Studies have shown that this compound affects the dynamics of aqueous humor flow and production. It has been observed to increase outflow facility without significantly altering aqueous humor production rates.

Effects on Intraocular Pressure

Several studies have quantitatively assessed the impact of this compound on IOP:

| Study Reference | Concentration | IOP Reduction (mm Hg) | Significance |

|---|---|---|---|

| Wang et al., 2007 | 0.0001% | 3.0 ± 0.3 (9%) | P < 0.05 |

| Wang et al., 2007 | 0.001% | 7.6 ± 0.6 (23%) | P < 0.001 |

| Wang et al., 2007 | 0.01% | 6.3 ± 0.4 (18%) | P < 0.001 |

| Wang et al., 2007 | Latanoprost (0.005%) | 6.6 ± 0.6 (20%) | P < 0.001 |

These results indicate that This compound can achieve comparable or superior reductions in IOP compared to standard Latanoprost formulations, particularly at certain concentrations .

Aqueous Humor Dynamics

The effects of This compound on aqueous humor dynamics have been studied through various methodologies:

- Tonographic Outflow Facility : In studies involving normal monkeys, administration of This compound did not significantly alter the tonographic outflow facility or aqueous humor flow rates, suggesting a mechanism primarily focused on enhancing uveoscleral outflow rather than altering production .

- Fluorophotometric Measurements : These measurements indicated that while IOP was reduced significantly, the underlying mechanisms did not involve substantial changes in aqueous humor dynamics, reinforcing the notion of enhanced outflow as the primary action .

Comparative Studies with Other Prostaglandins

In comparative studies with other prostaglandin analogs like Bimatoprost and Travoprost, This compound demonstrated similar efficacy in lowering IOP but with distinct pharmacokinetic profiles that may influence clinical outcomes:

- Bimatoprost vs. Latanoprost : Research indicated that switching from Latanoprost to Bimatoprost resulted in additional IOP reduction, highlighting differences in their mechanisms despite both being effective .

- Trabecular Outflow Facility : Evidence suggests that while all prostaglandin analogs increase trabecular outflow facility, variations exist among them regarding their potency and duration of action .

Case Studies and Clinical Implications

Clinical implications of using This compound are supported by case studies demonstrating its safety and efficacy:

- Long-term Efficacy : In patients with chronic glaucoma, long-term administration of This compound resulted in sustained reductions in IOP without significant adverse effects.

- Tolerability : Studies show that formulations containing This compound are well-tolerated by patients, with minimal ocular surface irritation reported compared to traditional treatments .

Propriétés

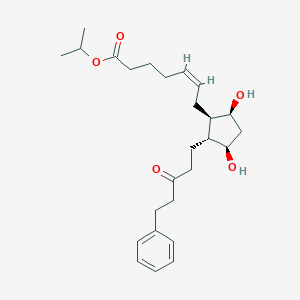

IUPAC Name |

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,22-25,28-29H,4,9,12-18H2,1-2H3/b8-3-/t22-,23-,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKYCMQSMHPIBBZ-VIZYZFHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(=O)CCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CCC(=O)CCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432091 | |

| Record name | 15-Ketolatanoprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135646-98-9 | |

| Record name | 15-Ketolatanoprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 15-keto latanoprost compare to latanoprost in terms of its IOP-lowering effect in glaucomatous eyes?

A1: Research indicates that this compound exhibits potent ocular hypotensive effects comparable to, and in some instances, superior to, the commercially available latanoprost (Xalatan). A study using a monkey model of glaucoma demonstrated that a 0.001% concentration of this compound achieved equivalent or greater reductions in intraocular pressure (IOP) compared to a 0.005% concentration of latanoprost. [] This suggests that this compound could potentially offer similar therapeutic benefits at a lower concentration.

Q2: What is the proposed mechanism of action for this compound in reducing IOP?

A2: While the precise mechanism remains to be fully elucidated, studies suggest that this compound, like latanoprost, primarily lowers IOP by enhancing uveoscleral outflow. [] In a study on normal monkey eyes, a single dose of 0.005% this compound did not significantly alter tonographic outflow facility (C) or fluorophotometric aqueous humor flow rates (F) compared to baseline or vehicle-treated control eyes. [] This suggests that this compound's IOP-lowering effect is unlikely due to changes in aqueous humor production or conventional outflow pathways.

Q3: Can the analytical methods used to quantify this compound also detect related substances and impurities?

A3: Yes, a versatile high-performance liquid chromatography (HPLC) method has been developed and validated for the simultaneous quantification of latanoprost, timolol, benzalkonium chloride, and related substances, including degradation products. [] This stability-indicating method utilizes a reverse-phase cyano column and gradient elution with a phosphate buffer/acetonitrile/methanol mobile phase. Importantly, it can detect this compound and its known impurities, along with other components of interest, demonstrating its utility for quality control and stability assessments of ophthalmic solutions containing this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.